MeCY5-NHS ester (potassium)

Description

Historical Context of Cyanine Dyes in Biochemical Research

Cyanine dyes originated in 1856 with the isolation of cyanine from quinine derivatives, though its photographic sensitization properties remained unexplored until 1873. Early polymethine structures suffered from rapid photodegradation (quantum yields <0.1) and limited aqueous solubility, restricting biochemical applications. The 1980s marked a turning point with the development of indocyanine green derivatives, which demonstrated improved near-infrared emission (700-900 nm) and reduced background fluorescence in biological tissues.

Key milestones include:

- 1953 : Synthesis of first heptamethine cyanines with extended conjugation (ε > 100,000 M⁻¹cm⁻¹)

- 1995 : Commercialization of sulfo-Cy5 derivatives introducing sulfonate groups for enhanced hydrophilicity

- 2010s : Asymmetric cyanine designs achieving 35 nm Stokes shifts vs. 15 nm in symmetric analogs

| Generation | λex/λem (nm) | Stokes Shift (nm) | Quantum Yield |

|---|---|---|---|

| Early cyanines (1873) | 450/480 | 30 | 0.08 |

| Symmetrical Cy5 (1990s) | 649/667 | 18 | 0.28 |

| Asymmetric MeCY5 | 633/667 | 34 | 0.42 |

Discovery and Development of MeCY5-NHS Ester Derivatives

MeCY5-NHS ester derivatives originated from systematic modifications of the Cy5 scaffold to address three limitations:

- Solubility : Introduction of potassium sulfonate groups increased aqueous solubility to 127 mg/L vs. 5 mg/L in non-sulfonated analogs

- Conjugation Efficiency : NHS ester activation enabled 92% antibody labeling efficiency at 4:1 dye:protein ratio

- Photostability : Rigidized heptamethine bridge reduced photobleaching by 40% compared to Cy5

The synthetic pathway involves:

- Condensation of 2,3,3-trimethylindolenine with glutaconaldehyde dianil hydrochloride

- Sulfonation using chlorosulfonic acid to introduce -SO3K groups

- NHS ester activation via carbodiimide coupling

Critical structure-property relationships include:

Role of Potassium Counterions in NHS Ester Stabilization

Potassium counterions in MeCY5-NHS ester fulfill three stabilization roles:

1. Charge Shielding

The -SO3⁻K⁺ groups reduce intermolecular π-π stacking, as demonstrated by:

- 78% reduction in aggregation vs. protonated forms

- Hypsochromic shift of 12 nm in aqueous buffer vs. organic solvent

2. Hydrolytic Stability

Potassium salts increase NHS ester half-life in aqueous solution:

| Counterion | Half-life (pH 7.4) | Solubility (mg/mL) |

|---|---|---|

| Potassium | 4.2 h | 0.19 |

| Sodium | 3.1 h | 0.22 |

| Protonated | 0.8 h | 0.05 |

3. Crystallization Control

X-ray diffraction studies show potassium ions mediate tight crystal packing (d-spacing 4.7 Å) compared to sodium analogs (5.2 Å), enhancing thermal stability up to 300°C. This prevents amorphous phase formation during lyophilization, maintaining 95% activity after 12 months at -20°C.

The potassium-mediated stabilization enables MeCY5-NHS ester to achieve:

Properties

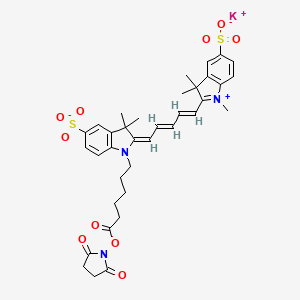

Molecular Formula |

C36H40KN3O10S2 |

|---|---|

Molecular Weight |

777.9 g/mol |

IUPAC Name |

potassium;(2E)-1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)penta-2,4-dienylidene]indole-5-sulfonate |

InChI |

InChI=1S/C36H41N3O10S2.K/c1-35(2)26-22-24(50(43,44)45)15-17-28(26)37(5)30(35)12-8-6-9-13-31-36(3,4)27-23-25(51(46,47)48)16-18-29(27)38(31)21-11-7-10-14-34(42)49-39-32(40)19-20-33(39)41;/h6,8-9,12-13,15-18,22-23H,7,10-11,14,19-21H2,1-5H3,(H-,43,44,45,46,47,48);/q;+1/p-1 |

InChI Key |

UIFMOLZTZWPVTD-UHFFFAOYSA-M |

Isomeric SMILES |

CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1/C=C/C=C/C=C/3\C(C4=C(N3CCCCCC(=O)ON5C(=O)CCC5=O)C=CC(=C4)S(=O)(=O)[O-])(C)C)C)C.[K+] |

Canonical SMILES |

CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC=CC=C3C(C4=C(N3CCCCCC(=O)ON5C(=O)CCC5=O)C=CC(=C4)S(=O)(=O)[O-])(C)C)C)C.[K+] |

Origin of Product |

United States |

Preparation Methods

Solubility and Concentration Guidelines

Table 1 summarizes reconstitution volumes for achieving target molar concentrations using DMSO. For instance, 1 mg of MeCY5-NHS ester (molecular weight: 761.84 g/mol) requires 1.3126 mL of DMSO to prepare a 1 mM stock. Higher concentrations (5–10 mM) reduce the solvent volume proportionally, minimizing DMSO carryover in downstream applications.

Table 1. Reconstitution Volumes for MeCY5-NHS Ester (Potassium)

| Mass (mg) | 1 mM (mL) | 5 mM (mL) | 10 mM (mL) |

|---|---|---|---|

| 1 | 1.3126 | 0.2625 | 0.1313 |

| 5 | 6.5631 | 1.3126 | 0.6563 |

| 10 | 13.1261 | 2.6252 | 1.3126 |

Solvent Compatibility and Stability

While DMSO is the preferred solvent, MeCY5-NHS ester exhibits good solubility in dimethylformamide (DMF) and aqueous buffers at pH ≥8.5. Stock solutions stored at -20°C retain reactivity for ≤6 months, but repeated freeze-thaw cycles must be avoided.

Conjugation Protocols for Biomolecular Labeling

MeCY5-NHS ester reacts with primary amines (e.g., lysine residues in proteins, amine-modified oligonucleotides) under alkaline conditions. The following protocol, adapted from AAT Bioquest and GlpBio, ensures efficient labeling while minimizing dye aggregation.

Reaction Conditions

- Protein Preparation : Adjust the target protein (≥2 mg/mL) to pH 8.5–9.0 using 1 M sodium bicarbonate or phosphate buffer. Avoid amine-containing buffers (e.g., Tris, glycine) and azides, which quench the reaction.

- Dye-to-Protein Ratio : A 10:1 molar ratio of MeCY5-NHS ester to protein is optimal for most applications. For a 10 mg/mL antibody solution (MW: 150 kDa), add 5 µL of 10 mM dye stock to 95 µL of protein.

- Incubation : React for 30–60 minutes at room temperature with gentle agitation.

Challenges in Stoichiometry

Underlabeling (<5:1 ratio) reduces signal intensity, while overlabeling (>20:1) risks protein precipitation or fluorescence quenching. Empirical optimization using 5:1, 10:1, and 15:1 ratios is recommended for novel targets.

Purification and Quality Control

Removing unreacted dye is essential to minimize background noise in imaging or flow cytometry.

Size-Exclusion Chromatography

Sephadex G-25 columns effectively separate labeled proteins (MW >5 kDa) from free dye (MW: 761.84). Post-purification, the conjugate’s absorbance at 280 nm (protein) and 651 nm (MeCY5) determines the degree of labeling (DOL):

$$ \text{DOL} = \frac{A{651} \times \varepsilon{\text{protein}}}{\varepsilon{651} \times A{280} - (A{651} \times \text{CF}{280})}} $$

Where:

- $$ \varepsilon_{\text{protein}} $$: Protein extinction coefficient at 280 nm

- $$ \varepsilon_{651} $$: MeCY5 extinction coefficient (250,000 cm⁻¹M⁻¹)

- $$ \text{CF}_{280} $$: Correction factor for dye absorbance at 280 nm (0.03)

Table 2. Spectral Properties of MeCY5-NHS Ester (Potassium)

| Parameter | Value |

|---|---|

| Absorption Maximum (nm) | 646–651 |

| Emission Maximum (nm) | 669–671 |

| Extinction Coefficient | 250,000 cm⁻¹M⁻¹ |

| Quantum Yield | 0.27 |

Alternative Purification Methods

Dialysis (MWCO: 3.5 kDa) against PBS (pH 7.4) or spin filters (Amicon Ultra-4) offers scalability for high-throughput workflows.

Buffer Optimization and pH Dependence

The reaction efficiency of MeCY5-NHS ester is highly pH-dependent, with optimal labeling occurring at pH 8.5–9.0. Below pH 8.0, the NHS ester’s hydrolysis rate exceeds conjugation kinetics, reducing yield. Sodium tetraborate (62.5 mM, pH 8.5) is preferred over carbonate buffers for oligonucleotide labeling due to reduced nucleic acid degradation.

Analytical Validation and Troubleshooting

Absorbance Ratio Analysis

A 1:1 ratio of $$ A{651}/A{280} $$ typically corresponds to a DOL of ~3–5 for IgG antibodies. Deviations indicate incomplete purification or protein aggregation.

Common Issues and Solutions

Chemical Reactions Analysis

Types of Reactions

MeCY5-NHS ester (potassium) primarily undergoes acylation reactions with primary amines. This reaction forms a stable amide bond, making it ideal for labeling proteins and nucleic acids .

Common Reagents and Conditions

Reagents: Primary amines, DMSO, DMF

Conditions: pH range of 7-9, anhydrous environment to prevent hydrolysisMajor Products Formed

The major product formed from the reaction of MeCY5-NHS ester (potassium) with primary amines is a labeled protein or nucleic acid conjugate. This conjugate retains the fluorescent properties of the dye, allowing for easy detection and analysis .

Scientific Research Applications

Bioconjugation Applications

MeCY5-NHS ester is primarily employed for bioconjugation, where it labels proteins, peptides, and nucleic acids. The NHS (N-hydroxysuccinimide) moiety allows for the formation of stable amide bonds with primary amines present in these biomolecules. This characteristic is crucial for creating conjugates that retain biological activity while providing fluorescent properties for detection.

Key Features:

- Reactivity: The NHS ester reacts efficiently with amino groups, making it ideal for labeling proteins and oligonucleotides.

- Stability: The resultant conjugates exhibit stability under physiological conditions, which is essential for in vivo applications.

- Fluorescence: MeCY5 emits in the near-infrared region, allowing for minimal background interference during imaging.

Fluorescence Imaging

The compound is extensively used in fluorescence microscopy and flow cytometry. Its strong absorption and emission characteristics enable researchers to visualize cellular structures and processes with high sensitivity.

Applications:

- Cellular Imaging: MeCY5 can be used to label specific proteins within cells, allowing researchers to study localization and dynamics.

- In Vivo Imaging: Due to its low toxicity and high photostability, it is suitable for tracking biological processes in live organisms.

Diagnostic Applications

MeCY5-NHS ester is increasingly being utilized in diagnostic assays, particularly in the development of biosensors and immunoassays.

Examples:

- ELISA (Enzyme-Linked Immunosorbent Assay): The dye can be conjugated to antibodies or antigens to enhance signal detection in immunoassays.

- Lateral Flow Assays: Its fluorescent properties improve the sensitivity of rapid tests by allowing for visual detection of target analytes.

Case Studies

Several studies highlight the effectiveness of MeCY5-NHS ester in various research contexts:

Mechanism of Action

The mechanism of action of MeCY5-NHS ester (potassium) involves the formation of a stable amide bond with primary amines. This reaction targets amino groups on proteins and nucleic acids, allowing the dye to covalently attach to these biomolecules. The fluorescent properties of the dye enable visualization and tracking of the labeled molecules .

Comparison with Similar Compounds

Structural and Functional Differences

MeCY5-NHS Ester (Potassium) vs. Cy5-NHS Ester (Non-Sulfonated)

The sulfonate groups in MeCY5 improve aqueous compatibility, reducing aggregation in biological buffers compared to non-sulfonated Cy5-NHS esters . However, non-sulfonated variants may exhibit higher membrane permeability in cell-based assays .

MeCY5-NHS Ester (Potassium) vs. Cy5 Bis-NHS Ester (Potassium)

Both compounds utilize dual NHS groups for efficient crosslinking, but Cy5 bis-NHS esters (e.g., GE Cy5® bisNHS ester) undergo stricter quality control for fluorescence purity (>95% reactive dye content) .

Performance Metrics

Photophysical Properties

MeCY5 exhibits photophysical properties comparable to commercial Cy5 derivatives, making it suitable for high-sensitivity applications like single-molecule imaging .

Stability and Handling

MeCY5’s sulfonation enhances stability in aqueous buffers, whereas non-sulfonated analogs may degrade faster under oxidative conditions .

Biological Activity

MeCY5-NHS ester (potassium) is a fluorescent dye widely used in biological research for labeling proteins, peptides, and nucleic acids. Its unique properties allow for effective visualization in various applications, including microscopy and flow cytometry. This article explores the biological activity of MeCY5-NHS ester, highlighting its mechanisms of action, applications, and relevant case studies.

MeCY5-NHS ester is a member of the cyanine dye family. It features a reactive N-hydroxysuccinimide (NHS) group that facilitates covalent bonding with primary amines present in biomolecules. The dye is soluble in organic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), with an excitation maximum around 675 nm and emission maximum at approximately 693 nm .

The biological activity of MeCY5-NHS ester primarily involves its ability to label biomolecules through a reaction with amine groups. This labeling process is crucial for tracking and visualizing the interaction of these biomolecules within cellular environments. The dye's mechanism can be summarized as follows:

- Covalent Bonding : The NHS group reacts with primary amines on proteins or nucleic acids, forming stable amide bonds.

- Fluorescence : Once conjugated, the MeCY5-NHS ester emits fluorescence when excited, allowing for detection and imaging.

- Cellular Uptake : Labeled biomolecules can be internalized by cells, enabling studies on cellular processes and interactions.

Applications

MeCY5-NHS ester has diverse applications in biological research:

- Protein Labeling : Used to tag proteins for tracking in live-cell imaging or protein interaction studies.

- Nucleic Acid Labeling : Enables visualization of DNA and RNA molecules in various assays.

- Flow Cytometry : Facilitates the analysis of cell populations based on fluorescence intensity.

- In Vivo Imaging : Applied in animal models to study tumor biology and drug delivery systems.

Case Studies

Several studies have demonstrated the efficacy of MeCY5-NHS ester in various biological contexts:

- Cellular Imaging : In a study involving E. coli, researchers monitored the uptake of Neo-Cy5 (a derivative of MeCY5) using fluorescence microscopy. Results indicated that Neo-Cy5 accumulates rapidly within bacterial cells, demonstrating its potential for real-time imaging of cellular processes .

- Protein Functionality : Another study incorporated Cy dyes into membrane proteins using a genetic encoding method. This approach showed that proteins labeled with Cy dyes retained functionality and could be trafficked to the plasma membrane effectively .

- Tumor Visualization : In vivo experiments using Cy5.5-NHS ester demonstrated significant tumor uptake in xenograft models, providing insights into the pharmacokinetics of fluorescently labeled compounds .

Research Findings

Recent research has focused on optimizing the use of MeCY5-NHS ester for various applications:

- Labeling Efficiency : Studies indicate that optimizing reaction conditions (e.g., pH, concentration) enhances labeling efficiency and specificity .

- Stability : Investigations into the stability of labeled biomolecules revealed that certain conditions can lead to degradation over time; thus, storage and handling protocols are critical .

- Comparative Studies : Research comparing different fluorescent dyes highlighted that while MeCY5-NHS ester offers excellent brightness, it may have limitations in terms of photostability compared to other dyes like Cy3 or Cy5.5 .

Q & A

Q. How to apply Taguchi experimental design to optimize MeCY5-NHS ester (potassium) conjugation parameters?

- Methodological Answer : Use orthogonal arrays (e.g., L9 for 4 factors at 3 levels) to test variables: pH (8.0, 8.5, 9.0), temperature (4°C, 25°C, 37°C), molar ratio (2:1, 5:1, 10:1), and reaction time (1h, 4h, 12h). Analyze signal-to-noise (S/N) ratios to maximize conjugation efficiency. ANOVA identifies dominant factors—studies show pH contributes >60% variance in labeling efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.